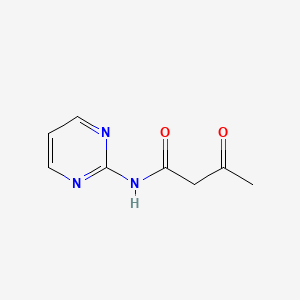

3-Oxo-N-(2-pyrimidinyl)butanamide

Description

Contextual Significance of Beta-Keto Amides in Organic Synthesis

Beta-keto amides are a class of organic compounds characterized by a ketone functional group at the beta position relative to the amide nitrogen. This specific arrangement of functional groups results in a molecule with multiple reactive sites, making them exceptionally versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of both nucleophilic and electrophilic centers, allowing for a wide array of chemical transformations. researchgate.net

The key structural features that dictate the reactivity of beta-keto amides include:

An acidic α-carbon, situated between the two carbonyl groups, which can be readily deprotonated to form a nucleophilic enolate.

An electrophilic ketone carbonyl group.

An electrophilic amide carbonyl group.

Nucleophilic nitrogen and oxygen atoms. researchgate.net

This multiplicity of reactive sites enables beta-keto amides to participate in a diverse range of reactions, including condensations, cyclizations, and multicomponent reactions. researchgate.net Consequently, they serve as valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridones, quinolones, pyrazoles, and various lactams. researchgate.net The ability to construct complex molecular architectures from relatively simple starting materials underscores the importance of beta-keto amides as "jack-of-all-trades" building blocks in modern organic chemistry. researchgate.netresearchgate.net

Table 1: Key Features of Beta-Keto Amides in Organic Synthesis

| Feature | Description | Significance in Synthesis |

| Multiple Reaction Sites | Possess both nucleophilic (α-carbon, N, O) and electrophilic (carbonyl carbons) centers. researchgate.netresearchgate.net | Enables a wide variety of chemical transformations and construction of diverse molecular scaffolds. researchgate.net |

| Keto-Enol Tautomerism | The active methylene (B1212753) group allows for the formation of enol or enolate intermediates. | Facilitates reactions at the α-carbon and is crucial for many of their synthetic applications. |

| Versatile Building Blocks | Serve as precursors for a broad range of heterocyclic compounds. researchgate.net | Important for the synthesis of medicinally relevant structures like pyridines, pyrroles, and pyrazoles. researchgate.net |

| Multicomponent Reactions | Can participate in reactions where multiple starting materials combine in a single step. researchgate.net | Offers an efficient and atom-economical approach to complex molecule synthesis. researchgate.net |

The Pyrimidine (B1678525) Moiety in Heterocyclic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. numberanalytics.comwikipedia.org This structural motif is of immense significance in chemistry and biology, primarily due to its presence at the core of several essential biomolecules. researchgate.netscialert.net The nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA), all contain a pyrimidine ring. researchgate.netignited.in This natural prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, inspiring the development of a vast number of synthetic derivatives with therapeutic potential. nih.govresearchgate.net

The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a wide chemical space of derivatives with diverse biological activities. researchgate.netmdpi.com Pyrimidine-based compounds have been shown to exhibit a remarkable range of pharmacological properties, including:

Antimicrobial ignited.innih.gov

Anti-inflammatory nih.govresearchgate.net

Antihypertensive nih.govresearchgate.net

Cardiovascular agents ignited.in

The widespread therapeutic applications of pyrimidine derivatives highlight the importance of this heterocyclic system in drug discovery and development. mdpi.comnih.gov

Table 2: Examples of Marketed Drugs Containing the Pyrimidine Scaffold

| Drug Name | Therapeutic Class | Significance of Pyrimidine Moiety |

| Imatinib | Anticancer | A key component of the pharmacophore responsible for inhibiting specific tyrosine kinases. tandfonline.com |

| Rosuvastatin | Antihyperlipidemic | The pyrimidine ring is part of the core structure that interacts with HMG-CoA reductase. tandfonline.com |

| Trimethoprim | Antibacterial | Selectively inhibits bacterial dihydrofolate reductase, an enzyme essential for nucleic acid synthesis. researchgate.net |

| Zidovudine (AZT) | Antiviral (Anti-HIV) | A nucleoside analog that incorporates into viral DNA, terminating its elongation. wikipedia.org |

3-Oxo-N-(2-pyrimidinyl)butanamide as a Core Structure for Advanced Chemical Research

By integrating the reactive features of a beta-keto amide with the biologically significant pyrimidine moiety, this compound emerges as a compound of considerable interest for advanced chemical research. smolecule.com This molecule serves as a valuable intermediate for the synthesis of more complex chemical entities with potential applications in medicinal and agricultural chemistry. smolecule.com

The synthesis of this compound can be achieved through several methods, most notably by the reaction of diketene (B1670635) with 2-aminopyrimidine (B69317) or the acylation of 2-aminopyrimidine with reagents like ethyl acetoacetate (B1235776). smolecule.comresearchgate.net The presence of both the beta-keto amide functionality and the pyrimidine ring provides multiple avenues for further chemical modification. For instance, the active methylene group can be a site for condensation reactions, while the pyrimidine ring can undergo various substitutions. smolecule.com

Preliminary research has indicated that this compound and its derivatives possess notable biological activities. smolecule.com These include antimicrobial properties against various bacterial strains and potential antitumor activity, suggesting that this scaffold could be a promising starting point for the development of new therapeutic agents. smolecule.com Its ability to act as an enzyme inhibitor is also an area of active investigation. smolecule.com

Table 3: Properties and Research Applications of this compound

| Property | Details |

| Chemical Formula | C₈H₉N₃O₂ cymitquimica.com |

| Molecular Weight | 179.18 g/mol cymitquimica.com |

| Synonyms | N-(2-Pyrimidinyl)acetoacetamide smolecule.com |

| Key Structural Features | Beta-keto amide, Pyrimidine ring |

| Synthesis Methods | Reaction of diketene with 2-aminopyrimidine; Acylation of 2-aminopyrimidine. smolecule.com |

| Research Applications | Intermediate in organic synthesis; Lead compound for pharmaceutical development (antimicrobial, anticancer); Enzyme inhibition studies. smolecule.com |

Structure

2D Structure

Properties

IUPAC Name |

3-oxo-N-pyrimidin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)5-7(13)11-8-9-3-2-4-10-8/h2-4H,5H2,1H3,(H,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCURYUYALHXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290200 | |

| Record name | 3-Oxo-N-(2-pyrimidinyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-91-1 | |

| Record name | 709-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-N-(2-pyrimidinyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETOACETAMIDOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxo N 2 Pyrimidinyl Butanamide and Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 3-Oxo-N-(2-pyrimidinyl)butanamide have long been established, offering reliable and straightforward access to the compound. These routes typically involve the direct coupling of precursors containing the pyrimidinamine and the acetoacetyl moieties.

Diketene-Based Synthesis with Primary Amines

A primary and efficient method for the synthesis of acetoacetamide (B46550) derivatives involves the reaction of diketene (B1670635) with primary aromatic amines. researchgate.net In the case of this compound, this involves the direct acetoacetylation of 2-aminopyrimidine (B69317). The high reactivity of diketene allows it to readily open its lactone ring upon nucleophilic attack by the primary amine of the pyrimidine (B1678525) ring. This reaction provides an excellent and direct method for introducing the acetoacetyl group onto the amine. researchgate.net The synthesis is typically straightforward, leading to the formation of the target β-keto amide. smolecule.com

Acylation Strategies Involving Pyrimidinamines

Acylation of 2-pyrimidinamine represents another fundamental approach to the synthesis of this compound. researchgate.netsmolecule.com This strategy employs an acylating agent, such as an acyl chloride or anhydride (B1165640) derived from a β-keto ester, to introduce the butanamide chain. For instance, reacting 2-pyrimidinamine with acetoacetic acid derivatives or their activated forms like acetic anhydride can yield the desired product. smolecule.com The reaction hinges on the nucleophilicity of the amino group on the pyrimidine ring attacking the electrophilic carbonyl carbon of the acylating agent.

Condensation Reactions with Beta-Keto Esters

The condensation of 2-aminopyrimidine with β-keto esters, such as ethyl acetoacetate (B1235776), is a widely recognized route for forming the β-keto amide linkage. researchgate.netacs.org This reaction, a form of Claisen condensation, involves the aminolysis of the ester group of the β-keto ester by the pyrimidinamine. libretexts.orglibretexts.org The process typically requires heating to drive the reaction forward and remove the alcohol byproduct (ethanol, in the case of ethyl acetoacetate). This method is advantageous due to the commercial availability and stability of many β-keto esters. researchgate.netorganic-chemistry.org The reaction can be performed between various esters and amines to produce a range of β-keto amides. researchgate.net

Table 1: Overview of Classical Synthetic Routes

| Method | Reactants | Key Transformation | Reference |

|---|---|---|---|

| Diketene-Based Synthesis | 2-Aminopyrimidine, Diketene | Nucleophilic ring-opening of diketene | researchgate.net |

| Acylation Strategy | 2-Aminopyrimidine, Acylating Agent (e.g., Acetic Anhydride) | Nucleophilic acyl substitution | smolecule.com |

| Condensation Reaction | 2-Aminopyrimidine, Beta-Keto Ester (e.g., Ethyl Acetoacetate) | Aminolysis of the ester | researchgate.netacs.org |

Modern and Stereoselective Synthesis Approaches

Recent advancements in synthetic chemistry have led to more sophisticated and controlled methods for constructing β-keto amides. These approaches offer advantages in terms of efficiency, complexity, and the ability to control stereochemistry, which is crucial when synthesizing chiral analogues.

Multi-Step Convergent Synthesis Protocols

More complex synthetic strategies may employ multi-step convergent approaches. researchgate.netsmolecule.com In such a protocol, the pyrimidine core and the side chain are synthesized separately and then combined in a later step. For example, a substituted pyrimidine might be synthesized through a condensation reaction involving amidines, as described in various pyrimidine synthesis protocols. organic-chemistry.orgnih.gov Separately, a protected or activated butanamide fragment is prepared. The two fragments are then coupled, which can allow for the construction of more complex analogues with greater control over the final structure. This approach is particularly useful when substituents on the pyrimidine ring might interfere with the conditions required for the classical single-step condensation reactions.

Asymmetric Synthesis of Beta-Keto Amide Frameworks

A significant challenge in modern synthesis is the control of stereochemistry. The development of asymmetric methods to produce enantioenriched β-keto amides is a contemporary focus, as these chiral frameworks are valuable building blocks. researchgate.net While direct asymmetric synthesis of this compound itself is not widely detailed, general methods for the asymmetric synthesis of the broader β-keto amide class are applicable.

One innovative method involves a chiral sulfinimine-mediated smolecule.comsmolecule.com-sigmatropic sulfonium (B1226848) rearrangement. nih.govresearchgate.net This transformation can generate enantioenriched β-keto amides from unfunctionalized amide substrates in a single step with high stereoselectivity and functional group tolerance. nih.gov Another powerful technique is phase-transfer catalysis, which has been successfully used for the highly enantioselective α-alkylation of cyclic β-keto amides, achieving excellent enantiopurities (up to 98% ee) and yields. rsc.org These modern catalytic approaches provide a pathway to chiral β-keto amides that are difficult to access through classical methods. researchgate.netrsc.org

Table 2: Modern Asymmetric Synthesis Strategies for β-Keto Amides

| Approach | Key Features | Reported Outcome | Reference |

|---|---|---|---|

| Sulfonium Rearrangement | Chiral sulfinimine-mediated smolecule.comsmolecule.com-sigmatropic rearrangement | High enantio- and chemoselectivity; single-step process | nih.govresearchgate.net |

| Phase-Transfer Catalysis | Asymmetric α-alkylation using cinchona derivatives as catalysts | Excellent enantiopurities (up to 98% ee) and good yields | rsc.org |

| Biocatalysis | Dynamic kinetic resolution of racemic α-alkyl-β-keto amides using alcohol dehydrogenases | High yields and excellent enantiomeric excess for syn-hydroxy amides | researchgate.net |

Chiral Auxiliaries and Catalysis in Beta-Keto Amide Synthesis

Achieving stereocontrol in the synthesis of β-keto amides is crucial, as the chirality of a molecule often dictates its biological function. Common strategies to prepare enantioenriched β-keto amides frequently involve the use of chiral auxiliaries in diastereoselective acylation reactions. researchgate.net These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved.

A mild and efficient method for the acetoacetylation of alcohols and amines utilizes diketene in the presence of a catalytic amount of sodium acetate, yielding chiral β-keto esters and amides in nearly quantitative amounts. researchgate.net This approach has been successfully applied to various chiral alcohols and amines, demonstrating its broad applicability. researchgate.net

Table 1: Synthesis of Chiral β-Keto Esters and Amides via Acetoacetylation researchgate.net

| Entry | Reactant (Alcohol/Amine) | Product | Yield (%) |

|---|---|---|---|

| 1 | (R)-Pantolactone | (R)-3-Oxo-N-(pantolactone)butanamide | 98 |

| 2 | (S)-Ethyl Lactate | (S)-Ethyl 2-(acetoacetamido)propanoate | 98 |

| 3 | (1R,2S,5R)-Methanol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl acetoacetate | 99 |

For the asymmetric α-alkylation of cyclic β-keto amides, phase-transfer catalysis has emerged as a powerful, metal-free method. rsc.org Using cinchona-derived phase-transfer catalysts, this technique facilitates the alkylation of various cyclic β-keto esters and amides with different halides, achieving high yields and excellent enantioselectivities (up to 98% ee). rsc.org A key advantage of this method is the potential for catalyst recyclability, enhancing its cost-effectiveness and environmental friendliness. rsc.org Furthermore, chiral sulfinimine-mediated nih.govnih.gov-sigmatropic sulfonium rearrangements represent another advanced strategy to access enantioenriched β-ketoamides, noted for good chirality transfer and broad functional group tolerance. researchgate.net

Biocatalytic Transformations of Beta-Keto Amides (General Methodological Relevance)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.netandersonsprocesssolutions.com Enzymes, operating under mild conditions, can catalyze complex transformations with remarkable stereocontrol. andersonsprocesssolutions.com

In the context of β-keto amides, a significant application of biocatalysis is the asymmetric reduction of the ketone functionality to produce chiral β-hydroxy amides, which are valuable synthetic intermediates. researchgate.net A notable example involves the dynamic kinetic resolution of racemic α-alkyl-β-keto amides catalyzed by alcohol dehydrogenases (ADHs). researchgate.net This process takes advantage of the high acidity of the α-proton, which allows for rapid racemization of the starting material under the reaction conditions (e.g., buffer at pH 7.5). The enzyme then selectively reduces one enantiomer to the corresponding syn-α-alkyl-β-hydroxy amide with high diastereoselectivity and enantiomeric excess. researchgate.net

Table 2: Biocatalytic Reduction of Racemic α-Alkyl-β-Keto Amides researchgate.net

| Substrate (α-alkyl-β-keto amide) | Enzyme (ADH) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| α-Methyl-β-keto-N,N-diethylbutanamide | ADH-A | >99 | >99:1 | >99 |

| α-Ethyl-β-keto-N,N-diethylbutanamide | ADH-T | >99 | >99:1 | >99 |

This biocatalytic approach is a powerful demonstration of how enzymes like ketoreductases (KREDs) and ADHs can be employed for the efficient production of chiral molecules with multiple stereocenters. researchgate.net The growing library of engineered enzymes continues to expand the scope of these green transformations in organic synthesis. andersonsprocesssolutions.comrsc.org

Atom-Economical and Metal-Free Synthetic Pathways

The principles of green chemistry encourage the development of synthetic routes that are both atom-economical (maximizing the incorporation of starting materials into the final product) and avoid the use of toxic or expensive heavy metals. chim.itrsc.org

Several metal-free approaches for the synthesis of β-keto amides and their precursors have been developed. One such method involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes, which provides access to β-ketonitriles under mild, metal-free conditions. organic-chemistry.org These nitriles can then be further transformed into the desired amide products.

For the synthesis of β-ketothioamides, which are analogues of β-keto amides, an efficient three-component domino reaction has been developed. chim.it This transition-metal-free protocol combines an arylglyoxal, 5,5-dimethyl-1,3-cyclohexanedione, and a β-ketothioamide to produce highly substituted thiophenes with high regioselectivity and atom economy. chim.it The reaction proceeds rapidly and allows for easy purification, highlighting the benefits of domino processes in building molecular complexity efficiently. chim.it

Additionally, efficient methods for creating α-ketoamides from sulfoxonium ylides have been described that are free of bases, additives, and metals. acs.org These reactions proceed at room temperature with a broad tolerance for various functional groups, generating the target molecules in good to excellent yields. acs.org The use of boron trifluoride etherate (BF₃·OEt₂) has also been explored as a potent, metal-free Lewis acid catalyst in a variety of organic transformations, including those that could lead to the formation of β-keto amides. researchgate.net

Solid-Phase Synthesis Techniques for N-(2-Pyrimidinyl) Amide Derivatives

Solid-phase synthesis is a cornerstone of combinatorial chemistry and is particularly advantageous for the preparation of libraries of related compounds, such as N-(2-pyrimidinyl) amide derivatives. nih.govpsu.edu This technique involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. luxembourg-bio.com This approach simplifies purification, as excess reagents and by-products can be washed away after each step. psu.edu

A general method has been established for the solid-phase synthesis of N-(pyrimidin-2-yl)amino acid amides. psu.edu The process begins with an Fmoc-protected amino acid immobilized on a Rink amide resin. After deprotection of the amino group, the resin-bound amine is reacted with a 2-fluoropyrimidine. The final step is the cleavage of the target N-(pyrimidin-2-yl)amino acid amide from the resin, affording the desired products in good yields. psu.edu

Table 3: Solid-Phase Synthesis of N-(pyrimidin-2-yl)amino Acid Amides psu.edu

| Amino Acid Used | Pyrimidine Moiety | Product | Overall Yield (%) |

|---|---|---|---|

| Glycine | 2-Fluoropyrimidine | N-(Pyrimidin-2-yl)glycinamide | 75 |

| Alanine | 2-Fluoropyrimidine | N-(Pyrimidin-2-yl)alaninamide | 72 |

This solid-phase strategy has been shown to be superior to conventional liquid-phase methods for certain targets, such as N-(pyrimidin-2-yl)glycinate, where liquid-phase synthesis is often complicated by side reactions like diketopiperazine formation. nih.gov The solid-phase approach effectively circumvents these issues, providing a versatile and efficient route to this class of compounds. nih.gov

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3 Oxo N 2 Pyrimidinyl Butanamide

Tautomeric Considerations and Their Influence on Reaction Profiles (Keto-Enol Equilibrium)

A significant aspect of the reactivity of 3-Oxo-N-(2-pyrimidinyl)butanamide is its existence in a tautomeric equilibrium between the keto and enol forms. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. khanacademy.org

The keto tautomer contains a carbonyl group, while the enol tautomer features a hydroxyl group bonded to a carbon-carbon double bond. libretexts.org For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in molecules like this compound, which possess a 1,3-dicarbonyl-like system, the enol form can be significantly stabilized. libretexts.org This stabilization arises from two key factors:

Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.comyoutube.com

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group and the pyrimidinyl ring, leading to delocalization of π-electrons and increased stability. youtube.com

This equilibrium is dynamic and can be catalyzed by both acids and bases. libretexts.orgyoutube.com The presence of the enol tautomer is crucial as it introduces nucleophilic character at the α-carbon, enabling a range of reactions that are not typical for the keto form. masterorganicchemistry.com

Intrinsic Nucleophilic and Electrophilic Sites within the Molecular Structure

The molecular architecture of this compound presents multiple reactive centers, making it both a nucleophile and an electrophile under different conditions.

Nucleophilic Sites:

Enolate: Deprotonation of the α-carbon (the carbon between the two carbonyl groups) generates a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile, capable of attacking various electrophiles.

Amide Nitrogen: The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile. smolecule.com However, its nucleophilicity is somewhat diminished due to the electron-withdrawing effect of the adjacent carbonyl group and the pyrimidinyl ring.

Pyrimidine (B1678525) Nitrogens: The nitrogen atoms within the pyrimidine ring also have lone pairs and can exhibit nucleophilic character, particularly in reactions like protonation or alkylation.

Electrophilic Sites:

Carbonyl Carbons: The carbon atoms of both the ketone and amide carbonyl groups are electron-deficient due to the high electronegativity of the oxygen atoms. khanacademy.org This makes them susceptible to attack by nucleophiles. The ketone carbonyl is generally more electrophilic than the amide carbonyl.

Amide Carbonyl Carbon: While less reactive than the ketonic carbonyl, the amide carbonyl carbon can still be attacked by strong nucleophiles.

The interplay of these sites is fundamental to the diverse chemical transformations the molecule can undergo.

Diverse Chemical Transformations

The presence of multiple functional groups allows this compound to participate in a wide array of chemical reactions.

Condensation Reactions with Aldehydes and Ketones

The active methylene (B1212753) group (the CH2 group flanked by two carbonyls) in this compound is a key site for condensation reactions. In the presence of a base, this group can be deprotonated to form a carbanion, which then acts as a nucleophile.

This nucleophile can react with aldehydes and ketones in what is known as the Knoevenagel condensation. mdpi.com This reaction typically involves the initial addition of the carbanion to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. These reactions are valuable for constructing more complex molecular frameworks.

Hydrolytic Cleavage and Stability Studies

The amide and β-keto functionalities render this compound susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. smolecule.com

Acidic Hydrolysis: Under acidic conditions, the amide linkage can be cleaved to yield 2-aminopyrimidine (B69317) and 3-oxobutanoic acid. The latter is unstable and readily decarboxylates to form acetone (B3395972) and carbon dioxide.

Basic Hydrolysis: In the presence of a strong base, the amide can be hydrolyzed to form the salt of 3-oxobutanoic acid and 2-aminopyrimidine.

Nucleophilic Substitution Reactions at the Amide Nitrogen

While the nitrogen of an amide is generally a poor nucleophile, it can participate in substitution reactions under certain conditions. For the amide nitrogen of this compound to act as a nucleophile, it typically requires activation, for instance, by deprotonation with a strong base to form an amidate anion. stackexchange.com This "activated" nitrogen is significantly more nucleophilic and can then react with electrophiles in an SN2-type reaction. nih.gov However, direct SN2 reactions at an unactivated amide nitrogen are extremely limited. nih.gov

Chemoselective Amination Studies of Beta-Keto Amides

The presence of two distinct carbonyl groups (ketone and amide) in β-keto amides like this compound presents a challenge in chemoselectivity during reactions such as amination. Both carbonyl groups are activated by the presence of an intramolecular hydrogen bond in the enol form. researchgate.net

Studies on β-keto amides have shown that the outcome of amination reactions is highly dependent on the reaction conditions and the steric properties of the reactants. researchgate.netingentaconnect.com

Amination at the Ketone Moiety: This reaction is generally favored at lower temperatures and with less sterically hindered amines. The product is a β-aminobutenamide. researchgate.net

Amination at the Amide Moiety: This transformation, which results in a transamidation to form a new N-substituted acetoacetamide (B46550), tends to occur at higher temperatures and with bulkier amines. researchgate.net

These findings are supported by both experimental results and theoretical calculations, which indicate that the relative stability of the products can be influenced by steric hindrance. researchgate.net

| Reaction Type | Reactants | Conditions | Major Product |

| Condensation | Aldehydes/Ketones | Basic catalyst | α,β-Unsaturated compound |

| Hydrolysis | Strong Acid/Base | Heat | 2-Aminopyrimidine, Acetone, CO2 (acidic) or Salt of 3-oxobutanoic acid (basic) |

| Nucleophilic Substitution | Electrophile | Strong base (for activation) | N-substituted product |

| Chemoselective Amination | Less hindered amine | Low temperature | β-Aminobutenamide |

| Chemoselective Amination | Bulkier amine | High temperature | N-Substituted acetoacetamide |

Oxidative Transformations, Including Carbon-Carbon Bond Cleavage

The oxidative chemistry of this compound is a specialized area of study, with a notable transformation pathway involving oxidative carbon-carbon bond cleavage. This process is particularly relevant when the molecule is subjected to certain oxidizing agents, such as hypervalent iodine compounds. Research in this domain has revealed specific mechanisms and reaction outcomes that are crucial for understanding the compound's reactivity profile.

Detailed investigations into the oxidative behavior of analogous 3-oxo-butanamides have provided a framework for predicting the transformation of this compound. A significant finding in this context is the cleavage of the C2-C3 bond of the butanamide backbone, a reaction facilitated by reagents like (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a halogen source and a Lewis acid.

One key study demonstrated a novel and reliable method for the direct preparation of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamide. This key transformation involves the cleavage of a carbon-carbon bond. nih.gov The reaction proceeds smoothly and provides the corresponding N-phenyl dichloroacetamides in good to excellent yields. nih.gov It was observed that the electronic properties and the number of substituents on the aromatic ring had minimal impact on the reaction's efficiency. nih.gov This suggests that this compound would likely undergo a similar transformation under these conditions.

The proposed mechanism for this transformation begins with the in-situ generation of a halogenating agent, such as (dichloroiodo)benzene (PhICl₂), from the hypervalent iodine reagent and a chloride source. This is followed by the dichlorination of the active methylene group (C2) of the β-keto amide, this compound, to form a 2,2-dichloro-3-oxo-N-(2-pyrimidinyl)butanamide intermediate. The presence of a Lewis acid is believed to activate the 1,3-dicarbonyl system, facilitating the subsequent carbon-carbon bond cleavage. nih.gov

To further probe the mechanism, experiments using 2,2-dichloro-3-oxo-N-phenylbutanamide as the starting material under acidic conditions in the presence of a Lewis acid catalyst yielded the corresponding 2,2-dichloro-N-phenylacetamide, supporting the proposed pathway. nih.gov

The following table summarizes the expected oxidative cleavage reaction of this compound based on the reactivity of analogous compounds.

Table 1: Hypothetical Oxidative C-C Bond Cleavage of this compound

| Reactant | Reagents | Expected Product |

|---|

This oxidative cleavage represents a significant transformation pathway, converting the butanamide derivative into a dihalogenated acetamide (B32628) derivative. The reaction highlights the reactivity of the β-ketoamide functionality towards specific oxidative systems and provides a method for the synthesis of complex dihaloacetamides. nih.gov

Derivatization and the Construction of Novel Molecular Architectures Based on 3 Oxo N 2 Pyrimidinyl Butanamide

Synthesis of Fused and Annulated Heterocyclic Systems

The strategic manipulation of 3-Oxo-N-(2-pyrimidinyl)butanamide allows for the construction of various fused and annulated heterocyclic systems, which are of significant interest in medicinal chemistry and material science.

Pyrazole (B372694) and Pyridazine (B1198779) Derivatives

The reaction of β-ketoamides, such as this compound, with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives. For instance, the reaction of 3-oxo-3,N-diphenylpropionamide with dimethylformamide dimethylacetal followed by treatment with hydrazine (B178648) affords a pyrazole derivative. researchgate.net This suggests that this compound could similarly be converted to the corresponding N-(pyrimidin-2-yl)pyrazole. The general mechanism involves the initial condensation of hydrazine with the β-dicarbonyl system, followed by intramolecular cyclization and dehydration. The specific reaction conditions, such as the choice of hydrazine (hydrazine hydrate (B1144303), phenylhydrazine, etc.) and solvent, can influence the final product and yield. mdpi.comnih.govnih.gov

Pyridazine derivatives can also be synthesized from this compound. One approach involves the condensation of the starting β-ketoamide with active methylene (B1212753) compounds, followed by azo coupling and subsequent cyclization to yield pyridazine derivatives. researchgate.net For example, the reaction of 3-oxo-3,N-diphenylpropionamide with active methylenes, followed by azo coupling and cyclization, leads to the formation of pyridazines. researchgate.net Another method involves the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate to produce 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov These pyridazinone derivatives can be further modified. For instance, reaction with phosphorus oxychloride can yield the corresponding 3-chloropyridazine (B74176) derivative. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3-Oxo-3,N-diphenylpropionamide | 1. Dimethylformamide dimethylacetal 2. Hydrazine | Pyrazole derivative | researchgate.net |

| 3-Oxo-3,N-diphenylpropionamide | 1. Active methylene compounds 2. Azo coupling agent 3. Cyclization | Pyridazine derivatives | researchgate.net |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |

Thiophene (B33073) and Thiazole (B1198619) Scaffolds

The synthesis of thiophene and thiazole derivatives from this compound often involves the initial reaction with a thiating agent. For example, treatment of 3-oxobutanamides with phenyl isothiocyanate in a basic medium leads to the formation of a thiocarbamoyl derivative. sciencepublishinggroup.com This intermediate can then react with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850), to furnish thiophene and thiazole derivatives, respectively. sciencepublishinggroup.comresearchgate.net

Specifically, the reaction with ethyl chloroacetate yields a thiophene derivative. sciencepublishinggroup.comresearchgate.net Alternatively, reacting the thiocarbamoyl intermediate with chloroacetonitrile produces a thiazole derivative. sciencepublishinggroup.comresearchgate.net Another route to thiophenes involves the reaction of the starting butanamide with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine. sciencepublishinggroup.comresearchgate.net The resulting 2-aminothiophene derivatives are versatile intermediates for further functionalization. sciforum.net

| Starting Material | Reagents | Product | Reference |

| 3-Oxobutanamide | 1. Phenyl isothiocyanate, Base 2. Ethyl chloroacetate | Thiophene derivative | sciencepublishinggroup.comresearchgate.net |

| 3-Oxobutanamide | 1. Phenyl isothiocyanate, Base 2. Chloroacetonitrile | Thiazole derivative | sciencepublishinggroup.comresearchgate.net |

| 3-Oxobutanamide | Malononitrile, Sulfur, Triethylamine | 2-Aminothiophene derivative | sciencepublishinggroup.comresearchgate.net |

1,3,4-Thiadiazole (B1197879) Derivatives

The construction of the 1,3,4-thiadiazole ring system from this compound can be achieved through multi-step synthetic sequences. A common strategy involves the initial conversion of a related starting material to a thiosemicarbazide (B42300) derivative. For instance, benzoic or 2-hydroxybenzoic acid can be reacted with thiosemicarbazide to form 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) or 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, respectively. ijpcbs.com These can then be further derivatized. ijpcbs.com

Another approach starts with the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189). chemmethod.com The resulting thiosemicarbazide derivative can then be cyclized using concentrated sulfuric acid to form the 1,3,4-thiadiazole ring. chemmethod.comjocpr.com This methodology could be adapted for this compound by first converting its keto group to a suitable hydrazide. Further reaction of the 2-amino-1,3,4-thiadiazole (B1665364) with various reagents can lead to a wide range of derivatives. mdpi.comnih.gov

| Starting Material | Reagents | Product | Reference |

| Benzoic acid | Thiosemicarbazide | 5-Phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.com |

| Acid hydrazide | 1. Ammonium thiocyanate 2. Concentrated H2SO4 | 1,3,4-Thiadiazole derivative | chemmethod.comjocpr.com |

Pyrimidine (B1678525) and Quinazoline (B50416) Ring Systems via Amide Activation

The amide functionality in this compound can be activated to facilitate the synthesis of fused pyrimidine and quinazoline ring systems. A powerful method involves the direct condensation of N-vinyl or N-aryl amides with nitriles. nih.govresearchgate.net This reaction is typically promoted by an activating agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of a base such as 2-chloropyridine. nih.govresearchgate.net The process involves the nucleophilic addition of the nitrile to the activated amide intermediate, followed by annulation to form the pyrimidine ring in a single step. nih.gov

This methodology has been successfully applied to a broad range of amides and nitriles, including those with sensitive functional groups and stereocenters. nih.gov By analogy, this compound, being an N-aryl amide, could potentially be reacted with various nitriles under these conditions to construct fused pyrimidine or quinazoline structures. The specific outcome would depend on the nature of the nitrile and the reaction conditions employed. Other methods for pyrimidine synthesis include multicomponent reactions involving amidines and various carbonyl compounds. organic-chemistry.orgmdpi.com

| Starting Material | Reagents | Product | Reference |

| N-vinyl or N-aryl amide | Nitrile, Trifluoromethanesulfonic anhydride, 2-Chloropyridine | Pyrimidine or Quinazoline derivative | nih.govresearchgate.netresearchgate.net |

| Amidine, Ketone, N,N-Dimethylaminoethanol | Oxidative conditions | Pyrimidine derivative | organic-chemistry.org |

| Ketones, Nitriles | Copper catalyst, Base | Pyrimidine derivative | mdpi.com |

Pyrido[1,2-a]triazine-2-ones and Thiadiazolo[2,3-a]pyridine Derivatives

The synthesis of more complex fused systems like pyrido[1,2-a]triazine-2-ones and thiadiazolo[2,3-a]pyridine derivatives from this compound would involve multi-step reaction sequences. For the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives, a common precursor is 2-aminopyridine, which is condensed with ethyl acetoacetate (B1235776) to form an acetoacetamidopyridine. researchgate.net This intermediate can then undergo further cyclization reactions.

The synthesis of thiadiazolo[3,2-a]pyrimidine derivatives has been reported through the reaction of 2-aminothiadiazoles with aldehydes and active methylene compounds in a multi-component reaction. nih.gov Another route involves the reaction of 2-(2-cyanoacetamido)-1,3,4-thiadiazole with dimethylformamide-dimethylacetal (DMF-DMA), followed by heating in acetic acid to afford a 7-oxo-7H- sciencepublishinggroup.comijpcbs.comnih.govthiadiazolo[3,2-a]pyrimidine. nih.gov

nih.govijpcbs.commdpi.comTriazolo[4,3-a]pyrimidin-5(1H)-ones

The synthesis of triazolo[4,3-a]pyrimidin-5(1H)-ones can be achieved through the cyclocondensation of aminotriazoles with β-ketoesters or related 1,3-dicarbonyl compounds. nih.gov Another important route is the Dimroth rearrangement of the isomeric 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov

For instance, the reaction of 3-amino-1,2,4-triazole with a β-ketoester like ethyl acetoacetate in a suitable solvent and catalyst would be a direct approach. Adapting this to this compound would likely involve its reaction with 3-amino-1,2,4-triazole. The reaction of 5-aminotetrazole, 3-amino-1,2,4-triazole, or 5-amino-3-methylpyrazole with a suitable thiadiazolo[3,2-a]pyrimidine derivative has been shown to produce tetracyclic systems containing a triazole ring. nih.gov

Functionalization at the Amide Nitrogen: N-(2-Pyrimidinyl)amino Acid Amides and Analogues

The synthesis of N-(2-pyrimidinyl)amino acid amides represents a significant area of interest due to the prevalence of the 2-aminopyrimidine (B69317) motif in numerous biologically active compounds. While direct functionalization of the amide nitrogen of this compound with amino acids is not extensively documented, the synthesis of analogous N-(pyrimidin-2-yl)amino acid amides has been successfully achieved through alternative strategies, most notably solid-phase synthesis.

A general and efficient method for preparing a library of N-(pyrimidin-2-yl)amino acid amides involves the reaction of 2-fluoropyrimidines with various amino acids immobilized on a solid support. google.comgoogle.com This approach, detailed below, provides a reliable pathway to the target compounds, which can be considered analogues of derivatives of this compound.

The solid-phase synthesis commences with the immobilization of Fmoc-protected amino acids onto a Rink amide resin. Subsequent deprotection of the amino group is followed by a nucleophilic aromatic substitution reaction with a suitable 2-fluoropyrimidine. The final step involves cleavage of the product from the resin, affording the desired N-(pyrimidin-2-yl)amino acid amides in good yields. google.comgoogle.com

Table 1: Examples of N-(pyrimidin-2-yl)amino Acid Amides Synthesized via Solid-Phase Chemistry

| Amino Acid | Product | Yield (%) |

| Glycine | N-(Pyrimidin-2-yl)glycine amide | 96 |

| L-Alanine | N-(Pyrimidin-2-yl)-L-alanine amide | 88 |

| L-Valine | N-(Pyrimidin-2-yl)-L-valine amide | 85 |

| L-Leucine | N-(Pyrimidin-2-yl)-L-leucine amide | 91 |

| L-Isoleucine | N-(Pyrimidin-2-yl)-L-isoleucine amide | 89 |

| L-Phenylalanine | N-(Pyrimidin-2-yl)-L-phenylalanine amide | 93 |

Data sourced from a study on the solid-phase synthesis of N-(pyrimidin-2-yl)amino acid amides. google.com

Theoretically, direct N-functionalization of this compound could be envisioned through alkylation of the amide nitrogen with an appropriate α-haloester derivative of an amino acid, followed by amidation. This pathway would capitalize on the nucleophilic character of the amide nitrogen, a known reactivity pattern for such compounds. However, specific literature precedence for this direct approach on this compound remains to be established.

Design and Synthesis of Complex Polycyclic Amides and Ligands for Coordination Chemistry

The inherent reactivity of the β-ketoamide moiety within this compound makes it a promising precursor for the construction of complex polycyclic systems. The active methylene group and the carbonyl functionalities can participate in a variety of cyclization and condensation reactions to form fused heterocyclic rings. While direct examples utilizing this compound are scarce, the chemistry of analogous N-aryl-β-ketoamides provides a strong foundation for predicting its synthetic potential.

For instance, related pyrimidine derivatives have been successfully employed in the synthesis of fused systems like pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. nih.gov These reactions typically involve the condensation of a hydrazine or a similar binucleophile with the β-dicarbonyl unit. It is conceivable that this compound could undergo similar transformations, leading to novel polycyclic amides with the pyrimidine ring fused to other heterocyclic systems.

Furthermore, the structure of this compound is well-suited for acting as a versatile ligand in coordination chemistry. The presence of multiple potential donor atoms—the two nitrogen atoms of the pyrimidine ring, the amide nitrogen, and the two oxygen atoms of the β-ketoamide group—allows for various coordination modes. The β-ketoamide moiety can act as a bidentate chelating agent, coordinating to a metal ion through the two oxygen atoms to form a stable six-membered ring. Additionally, the pyrimidine nitrogen atoms can participate in coordination, potentially leading to the formation of polynuclear complexes or metal-organic frameworks.

While specific metal complexes of this compound are not widely reported, the coordination chemistry of related β-ketoamides and pyrimidine-containing ligands is well-established. These analogues are known to form stable complexes with a wide range of transition metals and lanthanides, exhibiting interesting magnetic, optical, and catalytic properties. The study of the coordination behavior of this compound could therefore unveil new materials with tailored functionalities.

Advanced Spectroscopic and Analytical Characterization of 3 Oxo N 2 Pyrimidinyl Butanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Oxo-N-(2-pyrimidinyl)butanamide and its derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the protons of the pyrimidine (B1678525) ring. The amide proton (NH) may appear as a broad singlet. The ¹³C NMR spectrum would complement this by showing resonances for the carbonyl carbons, the aliphatic carbons, and the distinct carbons of the pyrimidine ring.

While specific data for the parent compound is not detailed in the cited literature, extensive NMR analysis has been performed on related derivatives, providing a template for interpretation. For instance, studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone highlight the utility of NMR in confirming structural modifications. The appearance of a three-proton singlet around 3.69 ppm is characteristic of a methyl ester group, while a two-proton singlet near 4.87 ppm corresponds to a methylene linker. smolecule.com The absence of the methyl ester signal and the appearance of new signals for -NH- and -NH₂ protons are used to confirm the formation of hydrazide derivatives. smolecule.com

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning signals, especially in complex derivatives. For example, in O-isomer derivatives of pyrrolo[3,4-d]pyridazinone, non-equivalent methyl groups on the ring system can be distinguished as two separate three-proton singlets (at ~2.27 ppm and ~2.34 ppm), an assignment confirmed by HMBC experiments. smolecule.com

Table 1: Representative ¹H and ¹³C NMR Data for N-(thiophen-2-yl) Nicotinamide Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description | Source |

| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4g) | ¹H | 12.62 | bs, 1H, CONH | |

| ¹H | 8.82 | d, J = 1.8 Hz, 1H, pyridine-2-H | ||

| ¹H | 8.68 | d, J = 1.8 Hz, 1H, pyridine-4-H | ||

| ¹H | 3.78 | s, 3H, OCH₃ | ||

| ¹H | 2.49 | s, 3H, CH₃ | ||

| ¹³C | 163.3, 162.4 | Carbonyls | ||

| ¹³C | 153.2, 151.5, 149.0, 144.5, 143.1 | Aromatic/Heteroaromatic C | ||

| ¹³C | 119.5, 118.2, 113.9, 99.0 | Aromatic/Heteroaromatic C & CN | ||

| ¹³C | 52.7 | OCH₃ | ||

| ¹³C | 14.9 | CH₃ | ||

| Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4b) | ¹H | 12.71 | bs, 1H, CONH | |

| ¹H | 8.44 | s, 1H, pyridine-4-H | ||

| ¹H | 4.24 | q, J = 7.2 Hz, 2H, OCH₂CH₃ | ||

| ¹H | 2.49, 2.45 | s, 3H, CH₃ (thiophene); s, 3H, CH₃ (pyridine) | ||

| ¹H | 1.27 | t, J = 7.2 Hz, 3H, OCH₂CH₃ | ||

| ¹³C | 165.0, 162.0 | Carbonyls | ||

| ¹³C | 156.6, 151.4, 150.3, 144.3, 143.2 | Aromatic/Heteroaromatic C | ||

| ¹³C | 130.0, 118.2, 116.2, 113.9, 98.6 | Aromatic/Heteroaromatic C & CN | ||

| ¹³C | 61.5 | OCH₂ | ||

| ¹³C | 22.4, 14.8, 14.7 | CH₃ |

d: doublet, q: quartet, t: triplet, s: singlet, bs: broad singlet

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For this compound, key vibrational modes include the N-H stretch, C-H stretches (aromatic and aliphatic), and the characteristic C=O stretches of the ketone and amide groups.

The IR spectrum is particularly useful for identifying the carbonyl groups. The ketone C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1650-1680 cm⁻¹. The presence of N-H and C-H bonds would be confirmed by stretching vibrations above 3000 cm⁻¹.

Analyses of related structures confirm these expectations. In novel thiazolopyrimidine derivatives, characteristic IR absorption bands are observed for N-H groups (3321-3245 cm⁻¹), aromatic C-H (3052 cm⁻¹), and C=O groups (1669 cm⁻¹). Similarly, the synthesis of N-acylhydrazone derivatives is confirmed by the appearance of absorption bands for -NH- and -NH₂ groups around 3248-3331 cm⁻¹ and an additional carbonyl band near 1762 cm⁻¹ for ester precursors. smolecule.com

Table 2: Key Infrared (IR) Absorption Bands for Related Heterocyclic Compounds

| Compound Type / Specific Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

| Pyrrolo[3,4-d]pyridazinone Ester Derivative (3c) | C=O (ester) | ~1762 | smolecule.com |

| Pyrrolo[3,4-d]pyridazinone Hydrazide Derivative (4c) | N-H (-NH- and -NH₂) | 3248 and 3331 | smolecule.com |

| 2-Amino-7-oxo-4,9-diphenyl-4H,7H-pyrano[2',3':4,5]thiazolo[3,2-a]pyrimidine-3,8-dicarbonitrile (6) | N-H (NH₂, NH) | 3321, 3245 | |

| C-H (aromatic) | 3052 | ||

| C=O | 1669 | ||

| C≡N | 2213, 2204 |

Mass Spectrometry Techniques: Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, with a molecular formula of C₈H₉N₃O₂, the expected monoisotopic mass is approximately 179.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages. Common fragmentation pathways include the loss of the acetyl group (CH₃CO), cleavage of the amide bond, and fragmentation of the pyrimidine ring.

HRMS data for derivatives provides insight into these processes. For example, the structure of Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate was confirmed by HRMS, which showed an [M+H]⁺ ion at m/z 415.9289, consistent with the calculated value of 415.9284 for the formula C₁₄H₁₀BrClN₃O₃S. Similarly, another derivative showed a sodium adduct [M+Na]⁺ at m/z 465.9421, matching the calculated value of 465.9422. This level of accuracy is crucial for verifying the proposed structures.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Nicotinamide Derivatives

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Source |

| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4g) | C₁₄H₁₀BrClN₃O₃S | [M+H]⁺ | 415.9284 | 415.9289 | |

| Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4b) | C₁₆H₁₃BrClN₃NaO₃S | [M+Na]⁺ | 465.9422 | 465.9421 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring, the conformation of the butanamide side chain, and the spatial relationship between these two moieties. It would also definitively establish the tautomeric form present in the crystal lattice. Intermolecular hydrogen bonds, likely involving the amide N-H and the carbonyl oxygens, would dictate the crystal packing arrangement. While specific crystallographic data for the parent compound are not available in the provided sources, this technique remains the gold standard for absolute structure confirmation in its derivatives.

Spectroscopic Probes for Tautomeric Forms and Conformational Analysis

This compound can exist in several tautomeric forms due to the presence of the β-dicarbonyl system in the butanamide chain and the amide group. The primary equilibrium is the keto-enol tautomerism of the acetoacetamide (B46550) moiety.

Keto form: CH₃-C(=O)-CH₂-C(=O)-NH-Pyrimidinyl

Enol forms: CH₃-C(OH)=CH-C(=O)-NH-Pyrimidinyl and CH₃-C(=O)-CH=C(OH)-NH-Pyrimidinyl

The position of this equilibrium is sensitive to the solvent, temperature, and pH. Spectroscopic methods are ideal for investigating this phenomenon. In ¹H NMR, the enol form would give rise to a characteristic vinyl proton signal (=CH) and a hydroxyl proton signal (-OH), while the methylene protons (-CH₂-) signal of the keto form would diminish or disappear.

IR spectroscopy can also distinguish between the forms. The enol form would show a broad O-H stretching band and a C=C stretching band, with a potential shift in the carbonyl absorption frequency due to conjugation. The presence of multiple functional groups capable of hydrogen bonding, including the pyrimidine nitrogens, the amide group, and the carbonyls, leads to a complex and conformationally flexible system. The study of these tautomeric and conformational equilibria is crucial for understanding the compound's reactivity and its interactions in biological systems.

Computational Chemistry and Theoretical Modeling of 3 Oxo N 2 Pyrimidinyl Butanamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties and reactivity of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine various electronic, energetic, and structural parameters. wjarr.com These calculations are crucial for understanding the intrinsic nature of the molecule and predicting its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO indicates the molecule's ability to donate electrons, while the ELUMO reflects its capacity to accept electrons. wjarr.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap suggests higher reactivity and lower kinetic stability. wjarr.com

From these frontier orbital energies, several global reactivity descriptors can be calculated to provide a more profound understanding of the molecule's reactivity and stability. wjarr.com These include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with low chemical hardness are more reactive. wjarr.com

Chemical Softness (σ): The reciprocal of hardness, indicating a higher propensity for chemical reactions. wjarr.com

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. wjarr.com

Studies on various pyrimidine derivatives have shown that they possess lower energy gaps and chemical hardness compared to other compounds, indicating greater chemical reactivity. wjarr.com The analysis of Molecular Electrostatic Potential (MEP) maps, another DFT-based tool, helps identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attacks. ijcce.ac.ir

Table 1: Example of Global Molecular Reactivity Parameters Calculated via DFT for Pyrimidine Derivatives This table presents representative data from DFT studies on various pyrimidine derivatives to illustrate the types of parameters calculated for predicting reactivity. Values are for illustrative purposes and are not specific to 3-Oxo-N-(2-pyrimidinyl)butanamide.

| Parameter | Symbol | Formula | Typical Value Range (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -5.46 to -5.57 | Higher values indicate better electron-donating ability. wjarr.com |

| LUMO Energy | ELUMO | - | -1.59 to -1.94 | Lower values indicate better electron-accepting ability. wjarr.com |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.63 to 3.88 | Lower values suggest higher reactivity. wjarr.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.81 to 1.94 | Lower values indicate greater reactivity. wjarr.com |

| Electrophilicity | ω | χ²/2η | 3.20 to 3.88 | Higher values indicate a stronger electrophile. wjarr.com |

| Chemical Softness | σ | 1/η | 0.51 to 0.55 | Higher values indicate greater reactivity. wjarr.com |

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The analysis of transition states provides critical information about the energy barriers (activation energy) of a reaction, which determines its rate and feasibility.

For molecules like this compound, which can participate in various reactions such as cyclizations or condensations, these calculations can predict the most likely reaction pathways. researchgate.net By comparing the energy profiles of different possible mechanisms, researchers can determine the most favorable route.

For instance, in the study of related heterocyclic systems, computational methods have been used to investigate conformational changes and the energy barriers associated with them. academie-sciences.fr The calculations can model the geometry of the transition state, bond breaking and formation processes, and the flow of electrons throughout the reaction. This level of detail is often inaccessible through experimental means alone and provides a comprehensive understanding of the molecule's chemical transformations.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule is not static but exists as an ensemble of different spatial arrangements (conformers). MD simulations reveal which conformers are most stable, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent or bound to a protein). academie-sciences.frrsc.org

In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding site of a target protein. academie-sciences.fr After an initial docking pose is predicted, an MD simulation of the protein-ligand complex is run for a significant duration (e.g., 50-200 ns) to observe its behavior. academie-sciences.frmdpi.com Key analyses performed during or after MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's or complex's backbone atoms from a reference structure over time. A stable RMSD value indicates that the system has reached equilibrium and the ligand remains stably bound. dovepress.commdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions of the molecule or protein. dovepress.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding affinity between the ligand and its target. mdpi.com

These simulations provide a dynamic picture of molecular interactions, offering insights into the stability and binding mode that are not available from static modeling alone. nih.gov

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation Study

| Parameter/Analysis | Description | Purpose |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 50 ns, 100 ns). academie-sciences.fr | To allow the system to reach equilibrium and sample relevant conformations. |

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | To model the physical interactions within the system. |

| RMSD | Root Mean Square Deviation. dovepress.com | To assess the structural stability of the molecule or complex over time. |

| RMSF | Root Mean Square Fluctuation. dovepress.com | To identify flexible regions of the molecule or protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | To understand key interactions responsible for binding and stability. dovepress.com |

Structure-Reactivity Relationship Elucidation through In Silico Methods

In silico methods are essential for establishing relationships between the chemical structure of a molecule and its reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique used to develop mathematical models that correlate molecular descriptors with observed activities. nih.gov

For a series of compounds related to this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of molecules with known reactivity or activity data.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) to build a predictive model. nih.gov

Validation: Rigorously validating the model's predictive power using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov

These models can then be used to predict the reactivity of new, unsynthesized compounds and to understand which structural features are most important for a desired property. nih.gov For example, a QSAR model might reveal that the presence of a specific substituent or a particular electronic property is critical for the molecule's function, thereby guiding the design of more potent or selective analogs. nih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) |

Broader Academic Impact and Synthetic Utility of 3 Oxo N 2 Pyrimidinyl Butanamide

General Utility as a Core Intermediate for Diversified Heterocyclic Synthesis

3-Oxo-N-(2-pyrimidinyl)butanamide is a highly versatile building block in organic synthesis, primarily owing to the reactive nature of its β-ketoamide functionality. This functional group provides two electrophilic centers (the two carbonyl carbons) and an active methylene (B1212753) group, making it an ideal precursor for a wide array of cyclization and condensation reactions. Its utility is well-established in the synthesis of a diverse range of heterocyclic systems, which are core scaffolds in many biologically active compounds.

The synthetic potential of this compound is comparable to its well-studied analogue, N-(pyridin-2-yl)-3-oxobutanamide, which has been extensively used to construct various heterocyclic rings. By leveraging the inherent reactivity of the 1,3-dicarbonyl system, chemists can readily synthesize substituted pyridines, pyrimidines, pyridazines, and more complex fused heterocyclic systems. For instance, reactions with binucleophiles like hydrazines or amidines can lead to the formation of five- or six-membered rings. The pyrimidine (B1678525) ring attached to the amide nitrogen also plays a crucial role, influencing the electronic properties of the molecule and often being an integral part of the final heterocyclic product's structure and activity.

The deconstruction-reconstruction strategy is a modern approach where a pyrimidine ring can be transformed into an iminoenamine, a surrogate for a 1,3-dicarbonyl compound, which can then be used to build new heterocycles. researchgate.net This highlights the latent potential within the pyrimidine core of compounds like this compound to be synthetically manipulated to achieve significant molecular diversity. researchgate.net

Participation in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. The structure of this compound makes it an excellent substrate for several classic MCRs.

One of the most notable MCRs is the Biginelli reaction . In this acid-catalyzed, three-component reaction, an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) condense to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). nih.govnih.gov As a β-ketoamide, this compound can effectively replace the standard β-ketoester component in this reaction. This allows for the direct incorporation of the N-(2-pyrimidinyl)carboxamide moiety at the C5 position of the resulting DHPM ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov

Similarly, the compound is a suitable candidate for the Hantzsch dihydropyridine (B1217469) synthesis . This MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. numberanalytics.comacs.orgnih.gov By using this compound as one of the β-dicarbonyl components, novel and complex dihydropyridine derivatives can be accessed. These products are analogues of the famous Hantzsch esters and are valuable as, for example, calcium channel blockers. numberanalytics.com The participation of this compound in MCRs provides a rapid and efficient route to complex molecules with potential pharmaceutical applications from simple starting materials.

Table 1: Application of this compound in Multicomponent Reactions

| Multicomponent Reaction | Reactants | Resulting Heterocycle | Significance |

| Biginelli Reaction | Aldehyde, this compound, Urea/Thiourea | Dihydropyrimidinone/thione | Access to medicinally relevant DHPMs with C5-carboxamide substitution. nih.govnih.gov |

| Hantzsch Synthesis | Aldehyde, β-ketoester, this compound, Ammonia | Dihydropyridine | Formation of functionalized dihydropyridines, important for pharmaceutical applications. numberanalytics.comacs.org |

Contribution to the Development of Novel Synthetic Reagents and Catalytic Systems (e.g., O-(2-pyrimidinyl)-N-Boc Hydroxylamine)

While not directly synthesized from this compound, the development of novel reagents containing the 2-pyrimidinyl group underscores the broader academic impact of this chemical family. A notable example is O-(2-pyrimidinyl)-N-Boc hydroxylamine (B1172632) (PymONHBoc) . This reagent was designed and synthesized from the readily available precursor, 2-chloropyrimidine. researchgate.net

PymONHBoc serves as a novel and highly effective aminating agent. researchgate.net Its design, incorporating the pyrimidinyl moiety, confers superior shelf stability and ease of handling compared to other related hydroxylamine-derived reagents. It has been successfully employed in the metal-free direct synthesis of secondary amides and nitriles. researchgate.net The development of such reagents is crucial for advancing synthetic chemistry, providing new tools for the construction of complex molecules under milder and more efficient conditions. The value of the pyrimidine heterocycle, the core of the title compound, is thus highlighted not only in its role as a building block for larger structures but also as a key component in the design of functional reagents.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

The molecular structure of this compound is rich with features that are conducive to forming ordered supramolecular assemblies through a variety of non-covalent interactions. These interactions are fundamental in crystal engineering, materials science, and molecular recognition. numberanalytics.com

The key functionalities for non-covalent interactions in this molecule are:

Hydrogen Bond Donors: The amide N-H group is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The molecule contains multiple acceptor sites, including the two carbonyl oxygen atoms and the two nitrogen atoms of the pyrimidine ring.

π-System: The electron-deficient pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov

This combination of donors and acceptors allows for the formation of robust and predictable hydrogen-bonding networks, such as chains or dimeric motifs, which are common in the crystal structures of related N-heterocyclic compounds and amides. nih.govmdpi.com For example, intermolecular N-H···O=C hydrogen bonds are highly probable, leading to the self-assembly of molecules into well-defined one- or two-dimensional arrays. mdpi.com Furthermore, the pyrimidine ring can engage in anion-π interactions, where an anion or an electron-rich region of another molecule interacts favorably with the electron-deficient face of the ring. nih.gov The interplay of these various non-covalent forces—hydrogen bonding, π-stacking, and van der Waals forces—governs the molecular packing in the solid state and can be exploited in the design of new materials with specific properties. numberanalytics.com

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Site | Potential Supramolecular Motif |

| Hydrogen Bonding | Donor: Amide N-HAcceptors: Carbonyl O, Pyrimidine N | Chains, Dimers, Sheets |

| π-π Stacking | Pyrimidine Ring | Face-to-face or offset stacking |

| Anion-π Interaction | Pyrimidine Ring (acceptor) | Interaction with anions or lone pairs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxo-N-(2-pyrimidinyl)butanamide?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Route 1 : Reaction of diketene with 2-aminopyridine under controlled conditions. This method leverages the reactivity of diketene’s β-keto moiety to form the amide bond .

- Route 2 : Condensation of β-keto-t-butylthioesters or ethyl acetoacetate with 2-aminopyridine, followed by deprotection or hydrolysis to yield the final product. Reaction temperatures (0–5°C) and catalysts like piperidine are critical for optimizing yields .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (4:6) as the mobile phase .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl stretches at ~1715 cm⁻¹ (keto group) and ~1641 cm⁻¹ (amide C=O) in KBr pellets .

- ¹H NMR : Identify characteristic signals such as the NH proton (δ ~8.47 ppm, triplet) and methyl/methylene groups near the carbonyl (δ 2.15–3.36 ppm) in DMSO-d₆ .

- Mass Spectrometry : Confirm molecular weight (e.g., 177.2 g/mol for the parent compound) via high-resolution MS .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers to ensure stability ≥4 years .

- PPE : Use nitrile gloves and lab coats; avoid skin/eye contact. Though classified as non-hazardous, unknown risks necessitate caution .

- Spill Management : Mechanically collect solids; prevent environmental release into water systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Methodological Answer :

- Mechanochemical Synthesis : Use solvent-free grinding (e.g., with a mortar and pestle) for 1 hour at room temperature, achieving ~94% yield. This reduces solvent waste and improves efficiency .

- Catalyst Screening : Test bases like piperidine or triethylamine to enhance reaction rates. Adjust stoichiometry (e.g., 1.2 equivalents of β-keto ester) to minimize side products .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. biofilm inhibition)?

- Methodological Answer :

- Contextual Analysis : Compare substituent effects. For example, 3-oxo-N-(p-methylbenzyl) derivatives show antimycobacterial activity via IR/NMR-confirmed structural motifs , while 3-oxo-N-(2-oxocyclohexyl) analogs inhibit bacterial quorum sensing by targeting lasI/rhlI pathways .

- Dose-Response Studies : Perform MIC assays across concentrations (e.g., 0.1–100 µM) to identify threshold effects. Use statistical tools (e.g., ANOVA) to validate reproducibility .

Q. What computational methods predict the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer :